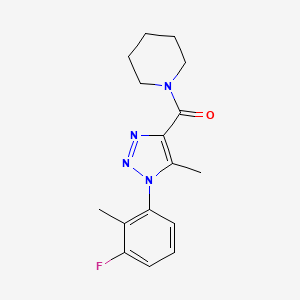

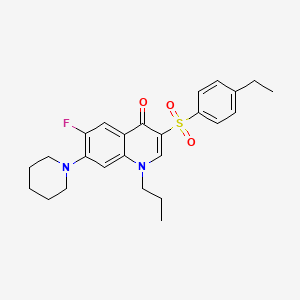

5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile are represented by its molecular formula C16H9N3O3 and its molecular weight 291.266.Scientific Research Applications

Synthesis and Chemical Transformations

Polyfluorinated Aminoquinolines Synthesis

Polyfluorinated aminoquinolines have been synthesized via nitration systems, exploring transformations of quinolines polyfluorinated in the benzene moiety. This research demonstrates the reactivity of quinoline derivatives towards nitration and subsequent applications in synthesizing aminoquinolines not available through other methods (Skolyapova et al., 2018).

Chemosensors for Metal Ions

Crown-containing arylimines of hydroxy-nitro diphenylbenzo[b]furan derivatives have been studied for their spectral, luminescent, and complexing properties, acting as fluorescent tautomeric chemosensors for Mg2+, Ca2+, and Ba2+ ions. Such research highlights the role of nitro-substituted quinoline derivatives in developing sensitive detection tools for metal ions (Dubonosov et al., 2008).

Photophysical Studies

- Excited State Proton Transfer: The photochemistry of 8-hydroxy-5-nitroquinoline, related to the structural motif of nitroquinolines, has been investigated to understand its excited-state dynamics. Such studies are crucial for applications in photochemistry and the design of photophysical materials (Wang et al., 2022).

Safety and Hazards

properties

IUPAC Name |

5-nitro-2-quinolin-8-yloxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O3/c17-10-12-9-13(19(20)21)6-7-14(12)22-15-5-1-3-11-4-2-8-18-16(11)15/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJTWTDCTFSLBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])C#N)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2639640.png)

![3,4,5-triethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2639643.png)

![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2639645.png)

![2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2639655.png)

![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2639656.png)